Structural Differentiation: 1-Methylcyclopropyl vs. tert-Butyl at the C2 Position
The 1-methylcyclopropyl group at C2 provides a calculated Fsp3 (fraction of sp3-hybridized carbons) of 0.50, higher than the tert-butyl analog (Fsp3 ~0.40 for the pyrimidinone core with tert-butyl), indicating greater three-dimensional character and potentially improved solubility and target selectivity . The cyclopropane ring also introduces conformational rigidity that restricts rotatable bond freedom relative to the freely rotating tert-butyl group, a feature associated with improved pharmacokinetic profiles in lead optimization campaigns [1]. The methyl substituent on the cyclopropane further distinguishes this compound from the unsubstituted cyclopropyl analog, adding steric bulk and a chiral descriptor absent in the simpler cyclopropyl variant.
| Evidence Dimension | Fsp3 (fraction sp3) and conformational restriction |
|---|---|
| Target Compound Data | Fsp3: 0.50 (C8H9BrN2O); 1 rotatable bond at C2–cyclopropyl linkage; conformationally restricted cyclopropane ring |
| Comparator Or Baseline | 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one: Fsp3 ~0.40; freely rotating tert-butyl group; no cyclopropane ring strain |
| Quantified Difference | Fsp3 advantage of ~0.10 for target compound; cyclopropane ring strain energy ~27.5 kcal/mol introduces unique reactivity and binding potential not present in tert-butyl analog |
| Conditions | Calculated molecular properties; structural comparison from SMILES/InChI (UBHXJODDUFFZDL-UHFFFAOYSA-N) |
Why This Matters
Higher Fsp3 and cyclopropane-imposed conformational restriction are empirically correlated with improved clinical candidate success rates, making this scaffold a strategically differentiated choice for fragment-based or lead-optimization programs compared to flexible alkyl analogs.
- [1] Lovering, F., Bikker, J., Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem., 2009, 52(21), 6752-6756. View Source
